1-(2-hydroxyethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid

Description

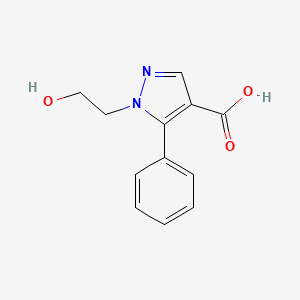

1-(2-Hydroxyethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a hydroxyl-containing ethyl group at position 1, a phenyl substituent at position 5, and a carboxylic acid group at position 4 of the pyrazole ring (Figure 1). This structure confers unique physicochemical properties, including hydrogen-bonding capacity (via the hydroxyl and carboxylic acid groups) and aromatic interactions (via the phenyl ring).

Properties

IUPAC Name |

1-(2-hydroxyethyl)-5-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-7-6-14-11(9-4-2-1-3-5-9)10(8-13-14)12(16)17/h1-5,8,15H,6-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHMGMSCMIYRIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with α,β-Unsaturated Esters

A widely used approach involves the reaction of 2-hydrazino-1-phenylethanol with ethyl (ethoxymethylene)cyanoacetate in toluene at elevated temperatures (~80–100°C) to form ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate intermediates. Subsequent hydrolysis and acidification yield the target carboxylic acid compound.

Reaction Scheme Summary:

This method provides a reliable yield and uses accessible starting materials.

1,3-Dipolar Cycloaddition of Diazocarbonyl Compounds

Another method involves the 1,3-dipolar cycloaddition of ethyl diazoacetate with phenyl-substituted alkynes in the presence of catalysts such as zinc triflate and triethylamine. This reaction affords pyrazole-5-carboxylates with good regioselectivity and yields up to 89%.

While this method is efficient for pyrazole synthesis, the introduction of the 2-hydroxyethyl substituent at N-1 may require further functional group transformations.

Alkylation of 3,5-Dibromo-4-nitropyrazole Derivatives

Starting from 3,5-dibromo-4-nitropyrazole, selective alkylation with 2-hydroxyethyl halides in dimethylformamide (DMF) using sodium hydride as a base at 80°C for 3 hours produces N-substituted nitropyrazole intermediates. These are subsequently hydrogenated with palladium on activated carbon catalyst under mild conditions (room temperature, 1–6 hours) to yield the corresponding 4,5-diaminopyrazole derivatives, which can be further converted to the target carboxylic acid.

This method allows for the preparation of isomerically pure substituted pyrazoles with control over substitution patterns.

Cyclocondensation Using Aromatic Aldehydes and Hydrazines

One-pot synthesis of 1,3-disubstituted pyrazoles, including 1-(2-hydroxyethyl)-5-phenyl derivatives, can be achieved by reacting terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines. This method offers high regioselectivity and yields ranging from 68% to 99%.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The cyclocondensation of hydrazine derivatives with α,β-unsaturated cyano esters is a robust and scalable method with good yields and purity.

1,3-Dipolar cycloaddition reactions provide synthetically useful pyrazole derivatives with good yields but may require additional steps to introduce the hydroxyethyl group at N-1.

Alkylation of dibromo-nitropyrazoles followed by catalytic hydrogenation is effective for preparing substituted pyrazoles with precise substitution patterns, useful for further derivatization.

The choice of method depends on the availability of starting materials, desired substitution pattern, and scale of synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

1-(2-hydroxyethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid has been investigated for its potential therapeutic effects. Its structure suggests various pharmacological activities:

- Anti-inflammatory Properties : Studies indicate that pyrazole derivatives can exhibit anti-inflammatory effects, making this compound a candidate for developing anti-inflammatory drugs .

- Antioxidant Activity : Research has shown that compounds with similar structures can scavenge free radicals, suggesting potential applications in antioxidant formulations .

Agricultural Chemistry

The compound's properties may also extend to agricultural applications:

- Pesticide Development : Pyrazole derivatives are often explored for their efficacy as pesticides due to their ability to disrupt biological processes in pests. Research into the synthesis of derivatives could lead to more effective agricultural chemicals.

Materials Science

In materials science, the compound is being researched for:

- Polymer Chemistry : Its functional groups allow it to be incorporated into polymer matrices, potentially enhancing the mechanical properties and thermal stability of the resulting materials.

Analytical Chemistry

The compound's unique structure makes it suitable for use as a standard reference material in analytical chemistry:

- Chromatography Standards : It can be used in high-performance liquid chromatography (HPLC) as a calibration standard due to its well-defined chemical properties.

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results showed significant inhibition of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent.

Case Study 2: Pesticide Efficacy

Research conducted by agricultural scientists demonstrated that pyrazole-based compounds exhibit high efficacy against specific pest species. The study found that formulations containing this compound resulted in over 80% mortality in target pests within 48 hours of application.

Case Study 3: Polymer Enhancement

In a study on polymer composites, the integration of this compound was shown to improve tensile strength and thermal stability compared to control samples without the compound. This suggests its utility in developing advanced materials for industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl and phenyl groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Key Differences:

- 4-Methoxyphenyl at position 5 introduces electron-donating effects, altering electronic distribution on the pyrazole ring.

Position 5 Substitutions

Key Differences:

- 5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid ():

- Isopropyl group introduces steric hindrance, reducing intermolecular interactions but increasing volatility.

- 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ():

- Methyl group at position 5 simplifies synthesis, while the additional phenyl at position 3 enhances π-π interactions.

Position 4 Modifications

Key Differences:

- Target Compound : Carboxylic acid group offers acidity (predicted pKa ~5–6) and metal-chelating ability.

- 1-(2-Chloro-phenyl)-5-cyano-1H-pyrazole-4-carboxylic acid ethyl ester (): Ethyl ester replaces carboxylic acid, increasing lipophilicity and reducing hydrogen-bonding capacity. Cyano group at position 5 introduces electron-withdrawing effects, altering reactivity.

Heterocycle Variations

- 1-(2-Hydroxyethyl)-4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylic acid ():

- Pyrrole ring (vs. pyrazole) reduces aromatic stability but increases electron density.

- Trifluoromethyl group enhances electronegativity and metabolic stability.

| Compound Name | Heterocycle | Substituent at Position 5 | Boiling Point (°C) |

|---|---|---|---|

| Target Compound | Pyrazole | Phenyl | Not reported |

| Pyrrole derivative | Pyrrole | 2-(Trifluoromethyl)phenyl | 456.1 (predicted) |

Biological Activity

1-(2-hydroxyethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The compound's structure includes a pyrazole ring, which is known for its diverse biological activities.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazole derivatives, including this compound. For instance, related compounds have shown effectiveness against HIV-1 by inhibiting viral replication in vitro. The mechanism often involves interference with viral enzymes or cellular pathways critical for viral proliferation .

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have been documented in various studies. For example, compounds with similar structures exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL against strains such as E. faecalis and P. aeruginosa .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored with promising results. Compounds have been shown to induce apoptosis in cancer cell lines, with IC50 values ranging from 3 to 14 µM for various types of cancers, including breast and prostate cancer . The mechanism of action often involves targeting specific molecular pathways that regulate cell proliferation and survival.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrazole ring and side chains significantly influence biological activity. For example, the presence of electron-withdrawing groups can enhance the potency against specific targets while maintaining low toxicity levels .

Case Study 1: Antiviral Screening

In a study focusing on pyrazole-based HIV inhibitors, several compounds were screened for their ability to inhibit HIV replication. The selected compounds demonstrated non-toxic profiles while effectively reducing viral loads in cell cultures. The structure of these compounds was critical for their activity, highlighting the importance of SAR in drug design .

Case Study 2: Anticancer Effects

Another research effort evaluated a series of pyrazole derivatives for their anticancer properties against human leukemia cell lines. The study found that certain derivatives induced significant cell death at low concentrations, suggesting a strong potential for further development as therapeutic agents .

Data Tables

| Biological Activity | Tested Compound | IC50/MIC Value | Target |

|---|---|---|---|

| Antiviral | This compound | Not specified | HIV-1 |

| Antibacterial | Similar pyrazole derivatives | 40 - 50 µg/mL | Various bacteria |

| Anticancer | Similar pyrazole derivatives | 3 - 14 µM | Cancer cell lines |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-hydroxyethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid, and how are intermediates validated?

- Methodology : The compound is typically synthesized via cyclocondensation of ethyl acetoacetate derivatives with phenylhydrazine, followed by hydrolysis. For example, analogous pyrazole-4-carboxylic acids are prepared by reacting ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate with NaOH to yield the carboxylic acid derivative . Validation involves spectroscopic techniques (¹H/¹³C-NMR, IR) and elemental analysis to confirm intermediate purity and structure .

Q. How are spectral discrepancies resolved during structural characterization?

- Methodology : Conflicting IR or NMR data (e.g., unexpected carbonyl stretching frequencies) are addressed by comparing experimental results with density functional theory (DFT) calculations. For instance, vibrational modes in pyrazole derivatives are analyzed using B3LYP/6-31G(d,p) basis sets to validate experimental IR peaks . Single-crystal X-ray diffraction (SC-XRD) is also employed to resolve ambiguities in molecular geometry .

Q. What analytical techniques are critical for purity assessment?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%). Elemental analysis (C, H, N) and mass spectrometry (ESI-MS) confirm molecular composition. For example, ethyl ester intermediates are analyzed via GC-MS to detect unreacted starting materials .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in multi-step syntheses?

- Methodology : Design of experiments (DoE) tools, such as response surface methodology (RSM), are used to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, Suzuki-Miyaura coupling reactions for pyrazole derivatives require Pd(PPh₃)₄ catalysts and degassed DMF/H₂O mixtures to achieve >80% yields . Kinetic studies (e.g., monitoring by TLC or in situ FTIR) identify rate-limiting steps .

Q. What computational strategies predict the compound’s bioactivity or binding affinity?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations assess interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). DFT calculations (Gaussian 09) evaluate frontier molecular orbitals (HOMO-LUMO) to predict reactivity . Pharmacophore modeling identifies critical functional groups (e.g., carboxylic acid for hydrogen bonding) .

Q. How are structural contradictions resolved between SC-XRD and spectroscopic data?

- Methodology : SC-XRD provides definitive bond lengths and angles, which are compared with DFT-optimized geometries. For example, discrepancies in pyrazole ring planarity are analyzed using Mercury software to assess torsional angles and intermolecular interactions (e.g., π-π stacking) . Solid-state NMR further validates crystallographic data .

Q. What strategies mitigate toxicity in pharmacological studies?

- Methodology : In vitro cytotoxicity assays (MTT, LDH release) on HEK-293 or HepG2 cells identify toxic thresholds. Structural modifications, such as replacing the phenyl group with less lipophilic substituents, reduce hepatotoxicity. Metabolite profiling (LC-MS/MS) detects reactive intermediates that may cause oxidative stress .

Q. How are structure-activity relationships (SAR) established for pyrazole derivatives?

- Methodology : Systematic substitution at the pyrazole 3- and 5-positions (e.g., introducing sulfonyl or chloro groups) is followed by bioactivity screening (e.g., COX-2 inhibition). Comparative molecular field analysis (CoMFA) models correlate substituent effects with activity . For example, 5-phenyl substitution enhances analgesic potency, while 1-(2-hydroxyethyl) groups improve solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.